molecular formula C21H20O4 B2639809 (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858766-91-3

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2639809
CAS No.: 858766-91-3
M. Wt: 336.387
InChI Key: DLGGWUHTRQKYHN-NDENLUEZSA-N
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Description

The compound (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one belongs to the aurone class, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at position 2 and an alkoxy group at position 6. The Z-configuration of the benzylidene double bond is critical for its biological activity and molecular interactions.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-16-8-9-17-19(13-16)25-20(21(17)22)12-15-6-4-5-7-18(15)23-3/h4-10,12-13H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGGWUHTRQKYHN-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of Methylbutenyl Group: The final step involves the etherification of the benzofuran core with 3-methylbut-2-en-1-ol using a suitable catalyst like p-toluenesulfonic acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the methoxybenzylidene and methylbutenyl groups, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst are typical.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, as antidiabetic agents. Research indicates that certain aurone derivatives exhibit significant inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, one study reported the synthesis of several aurones that demonstrated IC50 values ranging from 6.6 µM to 142.0 µM against these enzymes, indicating their potential utility in managing postprandial hyperglycemia .

Table 1: Antidiabetic Activity of Aurone Derivatives

CompoundTarget EnzymeIC50 (µM)
Aurone Aα-glucosidase6.6
Aurone Bα-amylase10.97
Aurone Cα-glucosidase292.7

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various dermatological conditions. The compound has been evaluated for its inhibitory effects on human tyrosinase. Studies have shown that aurones with specific hydroxyl substitutions exhibit significant inhibition of tyrosinase activity. For example, derivatives with hydroxyl groups at the 4 and 6 positions on the A-ring have demonstrated enhanced inhibitory potency compared to unsubstituted variants .

Table 2: Tyrosinase Inhibition by Aurone Derivatives

CompoundInhibition (%)Comments
Compound D70%Hydroxyl at positions 4,6
Compound E50%Unsubstituted

Mechanism of Action

The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Anticancer Activity:
  • Compound 5a: (Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-6-(acetonitrileoxy)benzofuran-3(2H)-one exhibits nanomolar potency (IC₅₀ < 100 nM) against PC-3 prostate cancer and leukemia cells. It targets the colchicine-binding site on tubulin, inducing microtubule depolymerization .
  • The prenyloxy group may alter binding kinetics compared to 5a’s acetonitrile group.
Antiviral Activity:
  • (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one : Inhibits Marburg virus replication (PC₃ = 8.74%) by targeting the nucleoprotein (NP) . The target compound’s 2-methoxybenzylidene and prenyloxy groups may modulate NP binding differently.

Physicochemical Properties

Compound Substituents (Position) Melting Point (°C) Key Functional Groups
Target Compound 2-MeO-C₆H₃-CH=, 6-prenyloxy N/A Methoxy, Prenyloxy
6v 3-OH, 4-MeO-C₆H₃-CH= 187.6–188.5 Hydroxy, Methoxy
5b Pyridin-4-yl-CH=, 2,6-Cl₂-C₆H₃-O N/A Chlorine, Pyridine
(Z)-6-Hydroxy-7-methyl-4-MeO analog 4-MeO-C₆H₃-CH=, 7-Me, 6-OH N/A Methoxy, Hydroxy, Methyl
  • Solubility : Hydroxyl groups (e.g., 6v, 6x) increase water solubility but reduce cell permeability. The target compound’s prenyloxy group enhances lipophilicity, favoring passive diffusion .
  • Stability : Prenyloxy groups may confer metabolic stability compared to ester-linked substituents (e.g., Marburg inhibitor in ).

Selectivity and Toxicity

  • Target Compound : The absence of electronegative groups (e.g., Cl in 5b) may reduce off-target effects but requires validation.

Biological Activity

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antitumor, and antidiabetic properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C21H24O4\text{C}_{21}\text{H}_{24}\text{O}_4

This indicates a complex arrangement that contributes to its biological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have shown that it induces apoptosis in cancer cells while sparing normal cells.
  • Antioxidant Activity : It has been reported to possess antioxidant properties, which help mitigate oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its potential use in managing chronic inflammatory conditions.
  • Antidiabetic Properties : Preliminary studies indicate that it may improve glucose metabolism and enhance insulin sensitivity.

Cytotoxicity Studies

A study investigated the cytotoxic effects of several benzofuran derivatives, including (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of approximately 12 µM for A549 cells, highlighting its potency as an anticancer agent .

Cell LineIC50 Value (µM)Mechanism of Action
A54912Induces apoptosis via caspase activation
MCF-715Inhibits cell proliferation

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and FRAP assays. The compound showed a significant reduction in DPPH radicals with an IC50 of 25 µM, indicating strong free radical scavenging ability .

Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with the compound led to a decrease in TNF-alpha and IL-6 levels by 70% and 65%, respectively. This suggests its effectiveness in modulating inflammatory responses .

Case Studies

  • Case Study on Cancer Cell Lines : A comprehensive analysis was conducted on the effect of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one on various cancer cell lines. The study concluded that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
  • Diabetes Management : Another study explored the antidiabetic potential of this compound in diabetic rats. Results indicated a significant reduction in blood glucose levels after administration for four weeks, suggesting its role in enhancing insulin sensitivity .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/SolventTimeYield (%)Z-SelectivityReference
Knoevenagel + NaDESL-proline/ChCl-Urea18 min59High
Conventional CondensationEthanol/K₂CO₃12 h45Moderate
Ultrasound-AssistedNaDES30 min63High

Basic: Which spectroscopic techniques confirm Z-configuration and purity, and how are conflicting NMR data resolved?

Methodological Answer:

  • 1H NMR : Key signals include:
    • δ 7.79–7.42 ppm : Doublets for the benzylidene proton (H-4) and aromatic protons (H-5, H-6), confirming Z-configuration via coupling constants (J = 7.5–8.5 Hz) .
    • Methoxy groups : Singlets at δ 3.85 ppm for OCH₃ .
  • 13C NMR : Carbonyl resonance at δ 183–185 ppm confirms the benzofuranone core .
  • Resolution of discrepancies : Compare melting points (e.g., 114–117°C observed vs. 126–128°C literature for analogs) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How do substitution patterns influence bioactivity, particularly enzyme inhibition?

Methodological Answer:

  • Benzylidene modifications : Electron-withdrawing groups (e.g., 3,5-Cl₂) enhance Topoisomerase II inhibition (IC₅₀ ~8.2 μM) by increasing electrophilicity .
  • Alkoxy groups : Bulky substituents (e.g., 3-methylbut-2-en-1-yl) improve membrane permeability, as seen in DRAK2 inhibitors (IC₅₀ ~0.5 μM) .
  • Method : Perform SAR studies using analogues with varied substituents (Table 2) and assay against target enzymes .

Q. Table 2: Bioactivity of Analogous Compounds

SubstituentTarget EnzymeIC₅₀ (μM)Reference
4-MethoxybenzylideneTopoisomerase II8.2
3-Hydroxy-4-methoxyDRAK20.5
3,5-DimethoxyTopoisomerase I12.4

Advanced: What strategies mitigate oxidative degradation of the prenyloxy group?

Methodological Answer:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photooxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to biological assay buffers .
  • Structural modification : Replace the labile prenyloxy group with cyclopentyloxy (e.g., A1D8P analog, stable up to 25°C) .

Advanced: How can computational methods guide structural modifications?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding to Topoisomerase II (PDB: 1ZXM). Analogues with 4-methoxybenzylidene show ΔG = −8.2 kcal/mol, correlating with experimental IC₅₀ .
  • MD simulations : Assess stability of Z-isomer in aqueous solution (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Train models on IC₅₀ data from 20 analogs to prioritize substituents for synthesis .

Advanced: What green chemistry approaches reduce environmental impact in synthesis?

Methodological Answer:

  • NaDES solvents : Replace volatile organic solvents (e.g., DMF) with choline chloride-urea mixtures, reducing E-factor by 40% .
  • One-pot reactions : Combine Knoevenagel and alkoxylation steps (e.g., 64% yield for 3-alkoxy analogs) to minimize waste .
  • Catalyst recycling : Recover NaDES catalysts ≥3 times without yield loss .

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